molecular formula C5H13NO2Si B099263 methyl N-trimethylsilylcarbamate CAS No. 18147-09-6

methyl N-trimethylsilylcarbamate

Cat. No.: B099263
CAS No.: 18147-09-6
M. Wt: 147.25 g/mol
InChI Key: JUKSJRIXGQOQTH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl N-Trimethylsilylcarbamate is a biochemical used in proteomics research

Mode of Action

It’s worth noting that carbamates, a class of compounds to which this compound belongs, often work by inhibiting enzymes, disrupting metabolic processes in organisms . More specific information about this compound’s interaction with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Carbamates are known to affect various biochemical pathways, often by inhibiting key enzymes The downstream effects of these disruptions can vary widely depending on the specific targets and organisms involved

Result of Action

As a biochemical used in proteomics research , it may have various effects depending on the specific context of its use

Preparation Methods

The preparation of GJ103 sodium salt involves synthetic routes that include the use of specific reagents and conditions. The compound is synthesized by reacting the appropriate precursors under controlled conditions to achieve the desired product. Industrial production methods involve scaling up the synthesis process while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

GJ103 sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GJ103 sodium salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a read-through compound to study the effects of premature stop codons and their potential treatments.

    Biology: It is used to investigate genetic disorders caused by nonsense mutations and to understand the underlying mechanisms.

    Medicine: It has potential therapeutic applications in treating genetic disorders by inducing read-through of premature stop codons.

    Industry: It is used in the development of new drugs and therapies for genetic disorders .

Comparison with Similar Compounds

GJ103 sodium salt is unique compared to other similar compounds due to its specific read-through activity and lower cytotoxicity. Similar compounds include:

    GJ072: An active analog with similar read-through activity.

    GJ106: Another analog with consistent activity in read-through assays.

    GJ109: Demonstrates similar properties in inducing read-through.

    GJ111: Also shows consistent read-through activity .

GJ103 sodium salt stands out due to its effectiveness and lower cytotoxicity in various cell lines, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl N-trimethylsilylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2Si/c1-8-5(7)6-9(2,3)4/h1-4H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKSJRIXGQOQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316774
Record name methyl N-trimethylsilylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18147-09-6
Record name 18147-09-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306755
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl N-trimethylsilylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-trimethylsilylcarbamate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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